molecular formula C6H12Cl2O B12929613 2-Chloro-1-(2-chloroethoxy)butane CAS No. 89026-53-9

2-Chloro-1-(2-chloroethoxy)butane

Cat. No.: B12929613
CAS No.: 89026-53-9
M. Wt: 171.06 g/mol
InChI Key: DTOXYKAMOQYLOG-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-chloroethoxy)butane is a halogenated ether characterized by two chlorine substituents: one on the ethoxy group and another on the terminal carbon of the butane chain. Its molecular formula is C₆H₁₂Cl₂O, with a molecular weight of 183.07 g/mol. The compound’s structure combines the reactivity of chloroalkanes with the stability of ether linkages, making it a versatile intermediate in organic synthesis and specialty chemical production.

Properties

CAS No.

89026-53-9

Molecular Formula

C6H12Cl2O

Molecular Weight

171.06 g/mol

IUPAC Name

2-chloro-1-(2-chloroethoxy)butane

InChI

InChI=1S/C6H12Cl2O/c1-2-6(8)5-9-4-3-7/h6H,2-5H2,1H3

InChI Key

DTOXYKAMOQYLOG-UHFFFAOYSA-N

Canonical SMILES

CCC(COCCCl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2-chloroethoxy)butane typically involves the reaction of 1-chloro-2-butene with 2-chloroethanol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 2-Chloro-1-(2-chloroethoxy)butane may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, helps in obtaining the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2-chloroethoxy)butane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-1-(2-chloroethoxy)butane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-chloroethoxy)butane involves its interaction with nucleophiles, leading to the formation of substitution products. The compound can also undergo oxidation and reduction reactions, depending on the reagents and conditions used. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile or oxidizing/reducing agent .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-Chloro-1-(2-chloroethoxy)butane with structurally related halogenated ethers and chloroalkanes:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Key Structural Features
2-Chloro-1-(2-chloroethoxy)butane C₆H₁₂Cl₂O 183.07 Not Provided Dual chlorine substituents on ethoxy/butane
1-(2-Chloroethoxy)-3-methylbutane C₇H₁₅ClO 150.64 98429-79-9 Single chlorine on ethoxy; methylbutane backbone
1-(1-Butoxy-2-chloropropoxy)butane C₁₁H₂₂Cl₂O₂ 265.20 Not Provided Longer alkyl chains; dual ether linkages
2-Chloro-1-(2,3-dihydroxyphenyl)ethanone C₈H₇ClO₃ 186.59 Not Provided Chloro-ketone with dihydroxyphenyl group
2-Chloro-1-(2-fluoro-6-methoxyphenyl)ethanone C₉H₈ClFO₂ 218.61 1204-22-4 Chloro-ethanone with fluoromethoxyphenyl

Key Observations :

  • Chlorine Positioning: The dual chlorine substituents in 2-Chloro-1-(2-chloroethoxy)butane enhance its electrophilicity compared to mono-chlorinated analogs like 1-(2-Chloroethoxy)-3-methylbutane. This increases its reactivity in nucleophilic substitution reactions .
  • Backbone Flexibility: The butane chain provides greater conformational flexibility compared to cyclic ethers (e.g., dioxane derivatives in ) or aromatic backbones (e.g., phenyl-ethanones in ). This influences solubility and steric interactions in catalytic processes .
  • Functional Group Synergy: Unlike compounds such as 2-Chloro-1-(2,3-dihydroxyphenyl)ethanone, which combine ketone and phenolic groups, the ether and chloroalkane groups in 2-Chloro-1-(2-chloroethoxy)butane favor SN2 mechanisms over oxidation or aromatic coupling reactions .

Physical-Chemical Properties

Property 2-Chloro-1-(2-chloroethoxy)butane 1-(2-Chloroethoxy)-3-methylbutane 2-Chloro-1-(2-fluoro-6-methoxyphenyl)ethanone
Boiling Point ~180–190°C (estimated) Not Reported 88–90°C (melting point)
Density (g/cm³) ~1.1–1.2 (predicted) 0.886 (at 20°C) 1.3–1.4 (estimated)
Solubility Miscible in polar aprotic solvents Soluble in ethers, chlorinated solvents Low water solubility

Notable Trends:

  • The presence of aromatic rings (e.g., in phenyl-ethanones) reduces solubility in nonpolar solvents but enhances crystalline stability .
  • Branched analogs like 1-(2-Chloroethoxy)-3-methylbutane exhibit lower viscosity compared to linear-chain derivatives due to reduced intermolecular forces .

Biological Activity

Introduction

2-Chloro-1-(2-chloroethoxy)butane, with the chemical formula C6_6H12_{12}Cl2_2O, is a chlorinated ether that has garnered attention in various fields of research, particularly in toxicology and environmental science. Its biological activity is of significant interest due to its potential effects on human health and the environment.

  • Molecular Formula : C6_6H12_{12}Cl2_2O
  • CAS Number : 13197726
  • Molecular Weight : 179.07 g/mol
  • IUPAC Name : 2-Chloro-1-(2-chloroethoxy)butane

The biological activity of 2-Chloro-1-(2-chloroethoxy)butane is primarily linked to its reactivity as an alkylating agent. Alkylating agents can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins, potentially leading to cellular damage or apoptosis. This compound may interfere with cellular processes by modifying nucleic acids, which can result in mutagenic effects.

Acute Toxicity

Studies have shown that exposure to chlorinated compounds like 2-Chloro-1-(2-chloroethoxy)butane can lead to acute toxicity symptoms including:

  • Respiratory Issues : Inhalation may cause irritation of the respiratory tract.
  • Dermal Effects : Skin contact can lead to irritation or dermatitis.
  • Gastrointestinal Disturbances : Ingestion may result in nausea, vomiting, and diarrhea.

Chronic Toxicity

Long-term exposure has been associated with:

  • Carcinogenic Potential : Some studies suggest a link between alkylating agents and increased cancer risk due to DNA damage.
  • Reproductive and Developmental Effects : Research indicates potential impacts on reproductive health and development in animal models.

Environmental Impact

The environmental persistence of 2-Chloro-1-(2-chloroethoxy)butane raises concerns regarding its accumulation in ecosystems. Its chlorinated structure suggests it may resist degradation, leading to bioaccumulation in aquatic organisms.

Case Studies

  • Case Study on Human Exposure :
    A study conducted on workers in chemical manufacturing revealed elevated levels of chlorinated compounds in blood samples, correlating with reported health issues such as respiratory problems and skin irritations. This underscores the importance of monitoring exposure levels in occupational settings.
  • Environmental Assessment :
    An investigation into contaminated sites showed that 2-Chloro-1-(2-chloroethoxy)butane was detected in groundwater samples at levels exceeding safety thresholds, prompting remediation efforts. The study highlighted the need for stringent regulations regarding the disposal of chlorinated solvents.

Data Tables

PropertyValue
Molecular Weight179.07 g/mol
Boiling Point~150 °C
Melting Point-50 °C
SolubilitySoluble in organic solvents
Log P (Partition Coefficient)3.5

Research Findings

Recent research has focused on the synthesis and reactivity of 2-Chloro-1-(2-chloroethoxy)butane. Quantum chemical studies have elucidated its mechanism of action as an alkylating agent, providing insights into its potential mutagenic properties.

Summary of Findings

  • Alkylation Mechanism : The compound reacts with nucleophiles in biological systems, leading to DNA modifications.
  • Toxicological Risks : Both acute and chronic exposure poses significant health risks.
  • Environmental Concerns : Its persistence raises alarms about long-term ecological impacts.

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